molecular formula C21H22N4O B2809849 6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one CAS No. 2379952-53-9

6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one

Cat. No.: B2809849
CAS No.: 2379952-53-9
M. Wt: 346.434
InChI Key: DLJTXZBUTPMMMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridazinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one typically involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides a concise route to the desired pyridazinone derivative. The reaction conditions often include the use of solvents such as ethanol and ethyl acetate under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, often involving halogenated derivatives or organometallic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c26-21-9-8-20(18-6-2-1-3-7-18)23-25(21)19-10-13-24(14-11-19)16-17-5-4-12-22-15-17/h1-9,12,15,19H,10-11,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJTXZBUTPMMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.